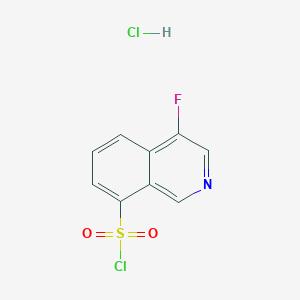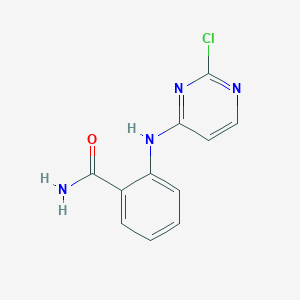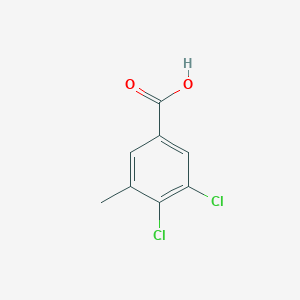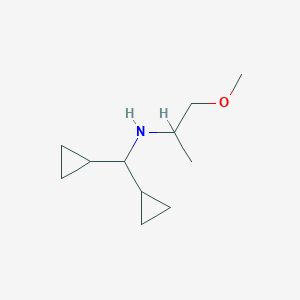![molecular formula C11H9BrFNS B12098095 N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is an organic compound characterized by the presence of a brominated thiophene ring and a fluorinated aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of Bromothiophenemethyl Intermediate: The 3-bromothiophene is then reacted with formaldehyde and a suitable base to form the 3-bromothiophenemethyl intermediate.
Coupling with 3-Fluoroaniline: The intermediate is then coupled with 3-fluoroaniline under basic conditions, typically using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of both bromine and fluorine atoms can enhance the biological activity and metabolic stability of drug candidates. It is investigated for its potential use in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and polymers. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Wirkmechanismus
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-bromothiophen-2-yl)methyl]-2-fluoroaniline
- N-[(3-bromothiophen-2-yl)methyl]-4-fluoroaniline
- N-[(3-chlorothiophen-2-yl)methyl]-3-fluoroaniline
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct electronic properties and steric effects, making it a valuable scaffold in drug discovery and materials science.
Eigenschaften
Molekularformel |
C11H9BrFNS |
|---|---|
Molekulargewicht |
286.17 g/mol |
IUPAC-Name |
N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C11H9BrFNS/c12-10-4-5-15-11(10)7-14-9-3-1-2-8(13)6-9/h1-6,14H,7H2 |
InChI-Schlüssel |
MYMSNNJQQSAVRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NCC2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)


![[4-Acetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12098059.png)







